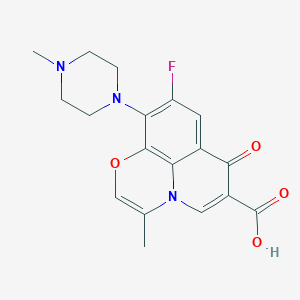

2,3-Déhydro Ofloxacine

Vue d'ensemble

Description

2,3-Dehydro Ofloxacin (2,3-DHO) is an antibiotic drug that belongs to the family of fluoroquinolones. It is a synthetic compound that has been developed for the treatment of bacterial infections. This drug has been used in clinical practice for many years and is known to be effective against a wide range of bacterial pathogens, including gram-positive and gram-negative bacteria. The mechanism of action of 2,3-DHO is not completely understood, however, it is believed to inhibit the growth of bacteria by interfering with the DNA replication process. It is also thought to interfere with the synthesis of proteins and enzymes, which are essential for bacterial growth and replication.

Applications De Recherche Scientifique

Processus d'oxydation avancés

“2,3-Déhydro Ofloxacine” a été étudié pour son rôle dans les processus d'oxydation avancés (POA). Ces processus sont essentiels à la dégradation des polluants organiques persistants comme les produits pharmaceutiques dans l'environnement. La stabilité et l'activité catalytique du composé en font un agent précieux pour améliorer l'efficacité des POA, conduisant à une dégradation significative des contaminants .

Élimination des antibiotiques des eaux usées

Le composé est également appliqué dans l'élimination des antibiotiques des eaux usées. Avec l'inquiétude croissante concernant la résistance aux antibiotiques, l'élimination efficace des antibiotiques comme l'ofloxacine des masses d'eau est essentielle. Des études ont montré que des matériaux comme le ZIF-8 dopé au cuivre peuvent adsorber l'ofloxacine de l'eau, et “this compound” pourrait potentiellement améliorer ce processus .

Administration oculaire de médicaments

Dans le domaine de l'administration oculaire de médicaments, “this compound” est un candidat prometteur pour le traitement de l'inflammation oculaire. Son encapsulation dans des nanoparticules polymériques bioadhésives peut conduire à une libération prolongée du médicament et à une efficacité thérapeutique améliorée pour les infections oculaires .

Analyse électrochimique

Le comportement électrochimique de “this compound” est intéressant pour l'analyse des échantillons pharmaceutiques et biologiques. Ses propriétés électroanalytiques peuvent être utilisées pour développer des capteurs de détection de l'ofloxacine dans divers échantillons, ce qui est essentiel pour surveiller les niveaux de médicaments en milieu clinique .

Évaluation de l'impact environnemental

Comprendre l'impact environnemental des produits pharmaceutiques est une autre application. “this compound” peut être utilisé pour étudier la persistance et le potentiel de biodégradation de l'ofloxacine dans l'environnement, fournissant des informations sur son empreinte écologique .

Techniques de séparation chirales

Enfin, “this compound” peut être un outil essentiel dans les techniques de séparation chirales. Ces techniques sont importantes pour distinguer les différents énantiomères d'un médicament, qui peuvent avoir des activités et des effets biologiques différents .

Mécanisme D'action

Target of Action

2,3-Dehydro Ofloxacin, like its parent compound Ofloxacin, primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication and transcription as they prevent the excessive supercoiling of DNA .

Mode of Action

2,3-Dehydro Ofloxacin interacts with its targets by inhibiting the supercoiling activity of bacterial DNA gyrase, thereby halting DNA replication . This interaction disrupts the normal cell division process, leading to the death of the bacterial cells .

Biochemical Pathways

It is known that the inhibition of dna gyrase and topoisomerase iv disrupts dna replication and transcription, which are vital processes in the bacterial cell life cycle .

Pharmacokinetics

The pharmacokinetics of Ofloxacin, which may be similar for 2,3-Dehydro Ofloxacin, are characterized by almost complete bioavailability (95 to 100%), peak serum concentrations in the range of 2 to 3 mg/L after a 400mg oral dose, and an average half-life of 5 to 8 hours . The elimination of Ofloxacin is highly dependent on renal clearance, which may necessitate dosage adjustments in patients with impaired renal function .

Result of Action

The result of 2,3-Dehydro Ofloxacin’s action is the inhibition of bacterial growth and proliferation. By disrupting DNA replication and transcription, the compound effectively halts the life cycle of the bacteria, leading to their death .

Action Environment

The action, efficacy, and stability of 2,3-Dehydro Ofloxacin can be influenced by various environmental factors. For instance, studies have shown that photolytic and photocatalytic treatments can degrade Ofloxacin, potentially affecting its antimicrobial activity

Orientations Futures

Ofloxacin is used to treat bacterial infections of the eye, such as conjunctivitis and corneal ulcers . It’s also used to treat bacterial infections in many parts of the body, including the respiratory tract, kidney, skin, soft tissue, and urinary tract . Future research may focus on improving the physicochemical and mechanical properties of ofloxacin , and investigating the potentials of a simple solvent treatment technique for this purpose .

Analyse Biochimique

Biochemical Properties

2,3-Dehydro Ofloxacin plays a significant role in biochemical reactions. It interacts with enzymes such as DNA gyrase and topoisomerase IV . These interactions are crucial in preventing the excessive supercoiling of DNA during replication or transcription .

Cellular Effects

2,3-Dehydro Ofloxacin has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its primary mechanism of action involves the inhibition of bacterial DNA gyrase, which halts DNA replication .

Molecular Mechanism

The molecular mechanism of 2,3-Dehydro Ofloxacin involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily by inhibiting the supercoiling activity of bacterial DNA gyrase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3-Dehydro Ofloxacin change over time. It has been observed that the solubility of Ofloxacin increases almost linearly with the increase of the temperature, while the hydronation constants decrease .

Metabolic Pathways

2,3-Dehydro Ofloxacin is involved in several metabolic pathways. It interacts with enzymes such as DNA gyrase and topoisomerase IV

Propriétés

IUPAC Name |

7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-2,5(13),6,8,11-pentaene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-9H,3-6H2,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLVZMAABIXCZHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80554319 | |

| Record name | 9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

115841-55-9 | |

| Record name | 9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

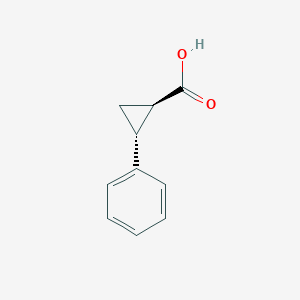

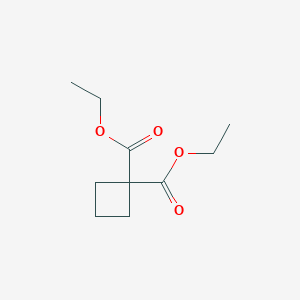

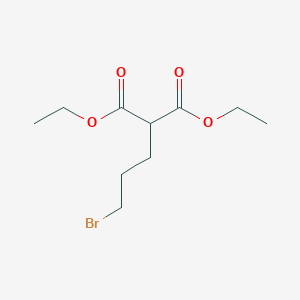

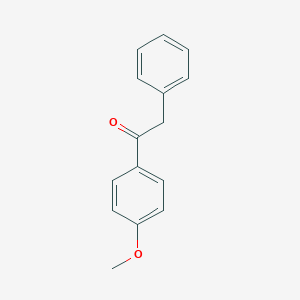

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

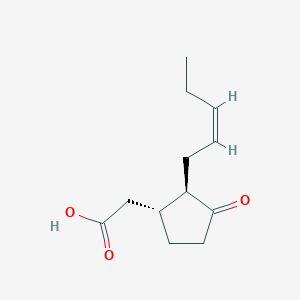

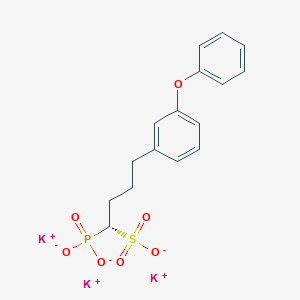

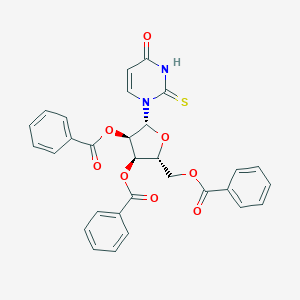

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide](/img/structure/B30604.png)

![(2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide](/img/structure/B30606.png)

![(2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide](/img/structure/B30607.png)

![3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid](/img/structure/B30615.png)

![N-[4-(Trifluoromethyl)benzoyl]glycine](/img/structure/B30623.png)